
4-氯-7-(3-氯丙氧基)喹唑啉
描述
4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O . Its average mass is 257.116 Da and its monoisotopic mass is 256.017029 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for 4-Chloro-7-(3-chloropropoxy)quinazoline is 1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 . The compound’s structure has been confirmed by FTIR, 1HNMR, 13CNMR, and mass spectral data .Physical And Chemical Properties Analysis
4-Chloro-7-(3-chloropropoxy)quinazoline is an off-white solid . The compound’s physical form and other properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.科学研究应用
合成与表征
4-氯-7-(3-氯丙氧基)喹唑啉及其衍生物一直是新化合物合成与表征领域的研究热点。例如,Yan、Huang和Zhang(2013年)专注于合成各种4-(3-氯苯基氨基)-6-甲氧基喹唑啉化合物,包括7-(3-(邻甲苯氧基)丙氧基)-N-(3-氯苯基)-6-甲氧基喹唑啉-4-胺及相关化合物。这些化合物是通过环化和醚化等过程合成的,并通过红外光谱、1H核磁共振和质谱等技术进行结构表征(Yan, Huang, & Zhang, 2013)。
同样,欧阳和贵平(2013年)致力于合成和表征7-(3-(取代苯氧基)丙氧基)喹唑啉衍生物,其中包括从N-(5-(3-氯丙氧基)-2-氰基-4-甲氧基苯基)-N,N-二甲基甲酰胺合成的各种化合物。他们的研究重点是利用红外光谱、1H核磁共振、13C核磁共振和质谱等技术对这些化合物进行表征(Ouyang & Gui-ping, 2013)。
抗癌应用
4-氯-7-(3-氯丙氧基)喹唑啉衍生物在抗癌应用领域是一个重要的研究领域。Noolvi和Patel(2013年)探索了2,3,7-三取代喹唑啉衍生物的合成、方法优化和抗癌活性。他们的研究旨在通过合理方法靶向EGFR-酪氨酸激酶,鉴定对特定癌细胞系具有显著活性的化合物(Noolvi & Patel, 2013)。
贵平(2012年)还研究了4-(3′-氯苯氨基)-6-甲氧基喹唑啉衍生物的合成、表征和抗肿瘤活性。这项研究突出了化合物的合成,如7-[3-(4-硝基苯氧基)丙氧基]-N-(3′-氯苯基)-6-甲氧基喹唑啉-4-胺及其在体外对Bcap-37细胞的潜在抗肿瘤活性(Gui-ping, 2012)。
其他应用
其他研究探讨了4-氯-7-(3-氯丙氧基)喹唑啉衍生物的各种潜在应用。例如,Dash等人(2017年)专注于喹唑啉衍生物的设计、合成和初步药理筛选,评估它们的抗微生物、镇痛和抗炎活性(Dash, Dash, Laloo, & Medhi, 2017)。
此外,Lai、Bo和Huang(1997年)对4-氨基-2-氯-6,7-二甲氧基喹唑啉甲醇溶剂合物进行的研究揭示了这些化合物的分子结构和键合性质的见解(Lai, Bo, & Huang, 1997)。
作用机制
Target of Action
It is known that quinazoline derivatives often target enzymes or receptors involved in cell proliferation and survival, making them potential candidates for anticancer therapies .
Mode of Action
Quinazoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Biochemical Pathways
Given the general activity of quinazoline derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .
Result of Action
Quinazoline derivatives are generally known to exert cytotoxic effects, particularly in cancer cells . They can induce cell cycle arrest, apoptosis, and inhibit cell proliferation .
生化分析
Biochemical Properties
4-Chloro-7-(3-chloropropoxy)quinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Chloro-7-(3-chloropropoxy)quinazoline and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .
Cellular Effects
The effects of 4-Chloro-7-(3-chloropropoxy)quinazoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, 4-Chloro-7-(3-chloropropoxy)quinazoline has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-7-(3-chloropropoxy)quinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the enzymes from phosphorylating their substrates, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 4-Chloro-7-(3-chloropropoxy)quinazoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7-(3-chloropropoxy)quinazoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-7-(3-chloropropoxy)quinazoline remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations
Dosage Effects in Animal Models
The effects of 4-Chloro-7-(3-chloropropoxy)quinazoline vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Chloro-7-(3-chloropropoxy)quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Chloro-7-(3-chloropropoxy)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of 4-Chloro-7-(3-chloropropoxy)quinazoline within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 4-Chloro-7-(3-chloropropoxy)quinazoline plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 4-Chloro-7-(3-chloropropoxy)quinazoline to specific cellular compartments, influencing its biological activity and therapeutic potential .
属性
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-90-8 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


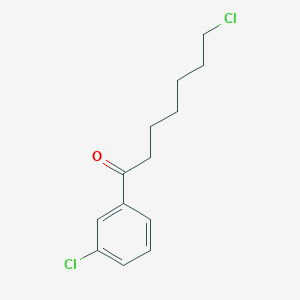
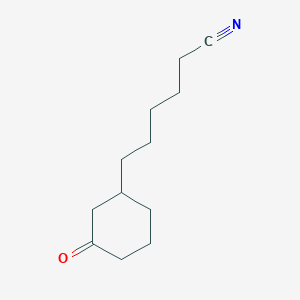
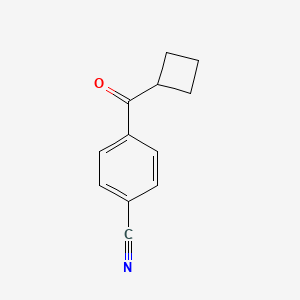


![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)


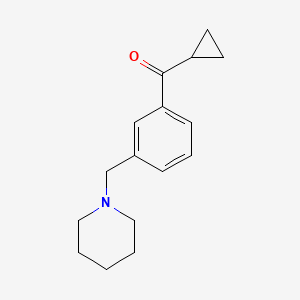
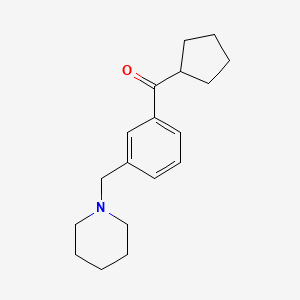
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
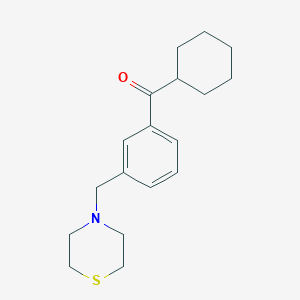
![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)
![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)
